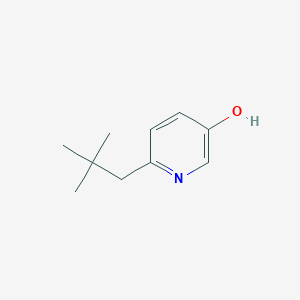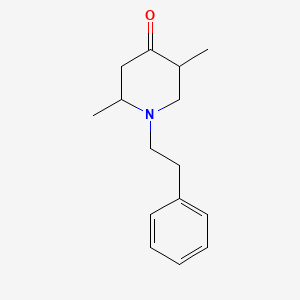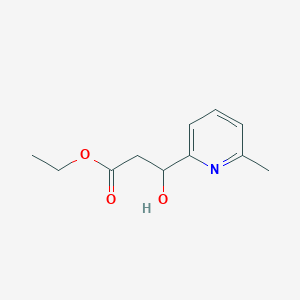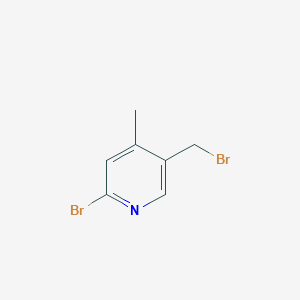
2-Bromo-5-(bromomethyl)-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(bromomethyl)-4-methylpyridine is an organic compound with the molecular formula C7H7Br2N It is a brominated derivative of pyridine, characterized by the presence of two bromine atoms and a methyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(bromomethyl)-4-methylpyridine typically involves the bromination of 4-methylpyridine. One common method is the bromination of 4-methylpyridine using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(bromomethyl)-4-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.
Reduction: The compound can be reduced to remove the bromine atoms, yielding a less substituted pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include carboxylic acids, aldehydes, or ketones.
Reduction: Products include less substituted pyridines or fully reduced pyridine derivatives.
Applications De Recherche Scientifique
2-Bromo-5-(bromomethyl)-4-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of biologically active compounds.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Chemical Biology: It is used in the study of biological systems and the development of chemical probes.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(bromomethyl)-4-methylpyridine depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In medicinal chemistry, its mechanism of action may involve interaction with biological targets such as enzymes or receptors, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-methoxypyridine
- 2-Bromo-5-chloromethylpyridine
- 2-Bromo-5-fluoromethylpyridine
Uniqueness
2-Bromo-5-(bromomethyl)-4-methylpyridine is unique due to the presence of both bromine atoms and a methyl group on the pyridine ring. This combination of substituents imparts specific reactivity and properties that distinguish it from other similar compounds. For example, the presence of two bromine atoms makes it highly reactive in nucleophilic substitution reactions, while the methyl group provides additional steric and electronic effects.
Propriétés
Formule moléculaire |
C7H7Br2N |
|---|---|
Poids moléculaire |
264.94 g/mol |
Nom IUPAC |
2-bromo-5-(bromomethyl)-4-methylpyridine |
InChI |
InChI=1S/C7H7Br2N/c1-5-2-7(9)10-4-6(5)3-8/h2,4H,3H2,1H3 |
Clé InChI |
MWKGMJMZKVGVBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[g]quinazolin-2-amine](/img/structure/B13668422.png)
![2-(Ethylthio)-7-methyl-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one](/img/structure/B13668425.png)
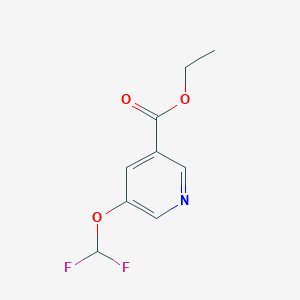


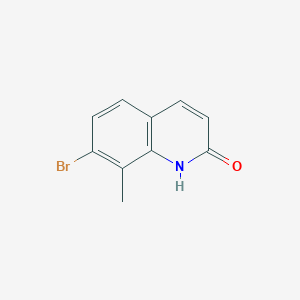


![5-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13668459.png)
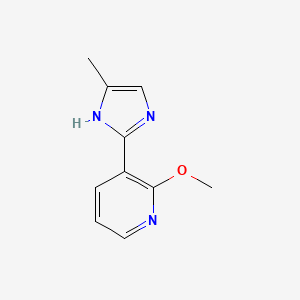
![6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13668468.png)
